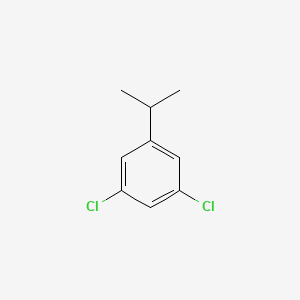
1,3-Dichloro-5-isopropylbenzene
Vue d'ensemble
Description
1,3-Dichloro-5-isopropylbenzene is a chemical compound that belongs to the family of chlorobenzenes. It is a colorless to pale yellow liquid with a strong odor, and its chemical formula is C9H10Cl2. This chemical compound has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Structural and Computational Analysis
1,3-Dichloro-5-isopropylbenzene has been studied in the context of molecular interactions and structures. For instance, the close contacts and intermolecular energies in the structures of related compounds like 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene have been compared, highlighting the effect of halogen atom size on nonbonded interactions (Bosch, E., Bowling, N. P., & Speetzen, E. D., 2022).
Catalysis and Chemical Reactions
1,3-Dichloro-5-isopropylbenzene is relevant in catalysis and various chemical reactions. For instance, studies have shown its role in the highly selective separation of isopropylbenzene and α-methylstyrene via vapor- and liquid-phase adsorptions (Zhu, W., Li, E., & Huang, F., 2021). Additionally, its oxidation has been mediated at low temperatures using catalysts like NHPI/Fe(acac)3/Phen (Kuznetsova, N. et al., 2021).
Material Synthesis and Characterization
In material science, 1,3-Dichloro-5-isopropylbenzene plays a role in the synthesis and characterization of various materials. For example, the synthesis of hierarchically structured zeolites with variable Si/Al ratios has been explored using this compound (He, X. et al., 2016).
Process Optimization
The compound is also used in process optimization. Studies have focused on optimizing the structure and energy of processes like the phenol and acetone separation process using isopropylbenzene as an entrainer (Romanova, N. A., & Leontiev, V. S., 2017).
Vibrational Energy Study
Research has been conducted on controlling vibrational energy flow in liquid alkylbenzenes, including isopropylbenzene, using ultrafast infrared Raman spectroscopy (Pein, B., Sun, Y., & Dlott, D., 2013).
Mécanisme D'action
Target of Action
The primary target of 1,3-Dichloro-5-isopropylbenzene is the benzene ring . The benzene ring is a part of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1,3-Dichloro-5-isopropylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1,3-Dichloro-5-isopropylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .
Pharmacokinetics
Based on its chemical structure, it can be inferred that its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight (18908) and its physical form (liquid) at room temperature .
Result of Action
The result of the action of 1,3-Dichloro-5-isopropylbenzene is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the type of electrophile involved in the reaction .
Action Environment
The action of 1,3-Dichloro-5-isopropylbenzene can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the rate and outcome of the electrophilic aromatic substitution reaction . Additionally, the presence of other substances in the environment can also influence the reaction .
Propriétés
IUPAC Name |
1,3-dichloro-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALJWFYGLWQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431538 | |
| Record name | 1,3-Dichloro-5-isopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-isopropylbenzene | |
CAS RN |
65432-04-4 | |
| Record name | 1,3-Dichloro-5-isopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





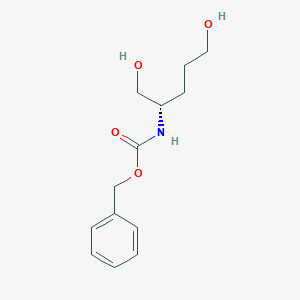
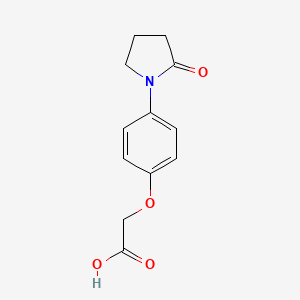
![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
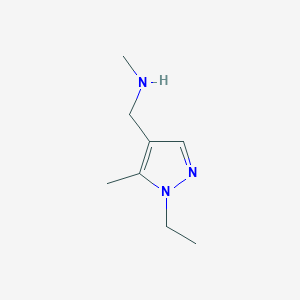
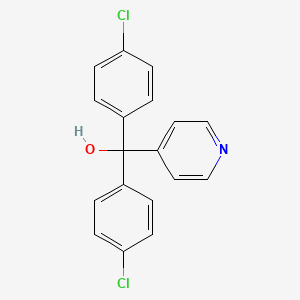


![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)

